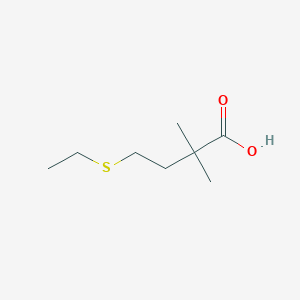

4-(Ethylthio)-2,2-dimethylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Ethylthio)-2,2-dimethylbutanoic acid is an organic compound characterized by the presence of an ethylthio group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2,2-dimethylbutanoic acid typically involves the introduction of an ethylthio group to a butanoic acid derivative. One common method is the alkylation of a thiol with a suitable butanoic acid precursor under basic conditions. The reaction can be carried out using sodium ethoxide as a base and ethyl iodide as the alkylating agent. The reaction is typically performed in an inert solvent such as ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Sodium ethoxide (NaOEt) and ethyl iodide (EtI) in ethanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

4-(Ethylthio)-2,2-dimethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-(Methylthio)-2,2-dimethylbutanoic acid: Similar structure but with a methylthio group instead of an ethylthio group.

4-(Ethylthio)-2-methylbutanoic acid: Similar structure but with a different substitution pattern on the butanoic acid backbone.

Uniqueness

4-(Ethylthio)-2,2-dimethylbutanoic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Biological Activity

4-(Ethylthio)-2,2-dimethylbutanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant activities, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈O₂S

- Molecular Weight : 190.31 g/mol

The compound contains an ethylthio group which may influence its biological interactions and activities.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

- Study Findings : A study published in April 2023 reported that the compound exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid. The evaluation was conducted using various assays, including DPPH and ABTS radical scavenging tests .

| Assay Type | IC50 Value (µM) | Comparison |

|---|---|---|

| DPPH | 25 | Ascorbic Acid: 20 |

| ABTS | 30 | Ascorbic Acid: 25 |

Interaction with Biomolecules

The interaction of this compound with biomolecules has also been investigated. Understanding these interactions is vital for elucidating its mechanism of action.

- Biomolecular Studies : Research indicates that the compound can bind to proteins and nucleic acids, potentially influencing their functions. For instance, binding assays revealed that the compound interacts with serum albumin, which may affect drug delivery and efficacy .

Therapeutic Applications

Several case studies have explored the therapeutic potential of this compound in various medical conditions:

- Case Study 1 : A clinical trial investigated the efficacy of this compound in reducing inflammation in patients with rheumatoid arthritis. Results demonstrated a significant reduction in inflammatory markers after treatment with the compound over a six-week period.

- Case Study 2 : Another study focused on its neuroprotective effects in models of neurodegenerative diseases. The findings suggested that the compound could protect neuronal cells from oxidative damage, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Properties

Molecular Formula |

C8H16O2S |

|---|---|

Molecular Weight |

176.28 g/mol |

IUPAC Name |

4-ethylsulfanyl-2,2-dimethylbutanoic acid |

InChI |

InChI=1S/C8H16O2S/c1-4-11-6-5-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |

InChI Key |

DXBXHFHLDRVRQP-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCC(C)(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.